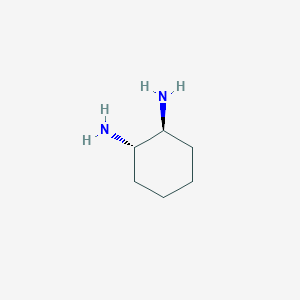

(1S,2S)-(+)-1,2-Diaminocyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Cyclohexylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-cyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJXIUAHEKJCMH-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid with an odor like amines; [Alfa Aesar MSDS] | |

| Record name | (1S,2S)-(+)-1,2-Diaminocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19104 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21436-03-3 | |

| Record name | (+)-trans-1,2-Diaminocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21436-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diaminocyclohexane, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIAMINOCYCLOHEXANE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2V3LYG9F0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of (1S,2S)-(+)-1,2-Diaminocyclohexane

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-(+)-1,2-Diaminocyclohexane is a chiral diamine that serves as a critical building block in the field of asymmetric synthesis. Its stereochemically defined structure makes it an invaluable ligand for creating chiral catalysts, which are essential for producing enantiomerically pure compounds in the pharmaceutical and fine chemical industries. This guide provides a detailed overview of its core physical properties, the experimental methods used to determine them, and its application in a common synthetic workflow.

Core Physical and Chemical Properties

The fundamental physical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 21436-03-3[1][2][3][4] |

| Molecular Formula | C₆H₁₄N₂[1][3][4][5] |

| Molecular Weight | 114.19 g/mol [1][2][3] |

| Appearance | White to light yellow crystalline powder or solid[3][5][6] |

| Melting Point | 40-43 °C (lit.)[1][2][6][7] |

| Boiling Point | 104-110 °C at 40 mmHg (lit.)[1][2][6] |

| Specific Optical Rotation | [α]20/D +25° (c = 5 in 1 M HCl)[1][2] |

| Solubility | Soluble in water[3][4][8] |

| Purity (Enantiomeric Excess) | ee: 99% (GLC)[1][2] |

Experimental Protocols for Property Determination

The physical properties listed above are determined using standard laboratory techniques. Below are detailed methodologies for these key experiments.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).[2]

-

Principle: A small, finely powdered sample of the compound is heated slowly in a sealed capillary tube. The temperature range from the first sign of melting (the appearance of liquid) to the complete liquefaction of the solid is recorded as the melting point range.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.[1][2]

-

Procedure:

-

A small amount of dry this compound is finely powdered.

-

The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the sample into the sealed end, achieving a sample height of 1-2 mm.[6]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[1]

-

The sample is heated rapidly to a temperature about 10-15°C below the expected melting point (approx. 40°C).

-

The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[2]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[4]

-

Boiling Point Determination (Reduced Pressure)

As this compound has a relatively high boiling point at atmospheric pressure, it is often determined under reduced pressure (vacuum) to prevent decomposition. The literature value is cited at 40 mmHg.

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. By reducing the external pressure, the boiling point is lowered.

-

Apparatus: A small-scale distillation apparatus or a Thiele tube setup suitable for vacuum, a vacuum source, and a manometer.

-

Procedure (Thiele Tube Method):

-

A few milliliters of the liquid are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing heating oil. The entire system is connected to a vacuum source and a manometer.

-

The system is evacuated to the desired pressure (e.g., 40 mmHg).

-

The Thiele tube is heated gently. A stream of bubbles will emerge from the inverted capillary as trapped air expands and the liquid vaporizes.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat is removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point at that specific pressure.[9]

-

Specific Optical Rotation Measurement

Optical rotation is the defining characteristic of a chiral compound and is measured using a polarimeter.

-

Principle: Chiral molecules rotate the plane of plane-polarized light. The specific rotation is a standardized measure of this rotation, accounting for concentration and path length.

-

Apparatus: Polarimeter, a specific wavelength light source (typically Sodium D-line, 589 nm), polarimeter cell (sample tube of a known path length), volumetric flask, and analytical balance.

-

Procedure:

-

A solution of this compound is prepared with high accuracy. For the cited value, 0.5 g of the compound would be dissolved in 1 M HCl to make a final volume of 10 mL (c = 5 g/100 mL or 5 g/dL).

-

The polarimeter is calibrated by running a blank (the pure solvent, 1 M HCl) and setting the reading to zero.

-

The polarimeter cell is rinsed and filled with the prepared sample solution, ensuring no air bubbles are present in the light path.

-

The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured.[8]

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL or g/dL.[10]

-

-

Application in Asymmetric Synthesis

This compound is a cornerstone of asymmetric catalysis, most famously used to synthesize chiral salen-type ligands. These ligands, when complexed with a metal, form powerful catalysts for a variety of enantioselective reactions. The workflow below illustrates the synthesis of a chiral Salen-Mn complex, a widely used catalyst for asymmetric epoxidation (Jacobsen's Epoxidation).

Caption: Workflow for the synthesis of a chiral Salen-Mn catalyst.

This two-step process begins with the condensation of the chiral diamine with two equivalents of a salicylaldehyde derivative to form the tetradentate salen ligand.[11] This is followed by the introduction of a metal salt, such as manganese(II) acetate, which coordinates to the ligand and, upon oxidation in air, forms the active Mn(III) catalyst. This catalyst is then ready for use in enantioselective transformations.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. quora.com [quora.com]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 8. torontech.com [torontech.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to (1S,2S)-(+)-1,2-Diaminocyclohexane: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-(+)-1,2-Diaminocyclohexane, a chiral diamine, is a cornerstone in modern asymmetric synthesis. Its rigid C2-symmetric scaffold provides a well-defined stereochemical environment, making it an invaluable ligand for a multitude of catalytic processes and a critical building block in the synthesis of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of its chemical structure, stereochemistry, synthesis, and key applications, with a focus on quantitative data and detailed experimental protocols.

Chemical Structure and Stereochemistry

This compound is one of the three stereoisomers of 1,2-diaminocyclohexane. The other two are its enantiomer, (1R,2R)-(-)-1,2-diaminocyclohexane, and the achiral meso compound, cis-1,2-diaminocyclohexane. The 'trans' configuration of the (1S,2S) and (1R,2R) isomers places the two amino groups on opposite faces of the cyclohexane (B81311) ring, locking the molecule into a chiral conformation. This chirality is the basis of its utility in asymmetric synthesis.[1]

The absolute configuration of the stereocenters is designated by the Cahn-Ingold-Prelog (CIP) priority rules, with the (1S,2S) designation indicating the specific spatial arrangement of the amino groups at carbons 1 and 2 of the cyclohexane ring. The "(+)" sign refers to its dextrorotatory nature, meaning it rotates plane-polarized light to the right.

Quantitative Data

A summary of the key physical and spectroscopic properties of this compound is presented below for easy reference and comparison.

Table 1: Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄N₂ | [2][3] |

| Molecular Weight | 114.19 g/mol | [2][4] |

| Appearance | White to light yellow crystalline powder/solid | [5] |

| Melting Point | 40-43 °C | [5][6] |

| Boiling Point | 104-110 °C at 40 mmHg | [5][6] |

| Optical Activity | [α]₂₀/D +25° (c = 5 in 1 M HCl) | [6][7] |

| Enantiomeric Excess | ≥99% (GLC) | [6][7] |

| CAS Registry Number | 21436-03-3 | [2][3] |

Table 2: Spectroscopic Data

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | Signals corresponding to methine and methylene (B1212753) protons of the cyclohexane ring and amine protons. | [8] |

| ¹³C NMR | Signals for the carbons of the cyclohexane ring. | [9] |

| FTIR | Characteristic peaks for N-H and C-H stretching and N-H bending vibrations. | [10][11] |

Experimental Protocols

Synthesis of Racemic trans-1,2-Diaminocyclohexane

The industrial production of 1,2-diaminocyclohexane often involves the hydrogenation of o-phenylenediamine.[1][12] This process yields a mixture of cis and trans stereoisomers.

Reaction: Hydrogenation of o-phenylenediamine.

Reagents and Equipment:

-

o-Phenylenediamine

-

Ruthenium on activated carbon (Ru/AC) catalyst[7]

-

Isopropanol (solvent)[7]

-

Sodium nitrite (B80452) (NaNO₂) (promoter)[7]

-

Water[7]

-

High-pressure autoclave reactor

-

Filtration apparatus

Procedure:

-

Charge the autoclave with o-phenylenediamine, isopropanol, water, sodium nitrite, and the Ru/AC catalyst.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 8.0 MPa).[7]

-

Heat the mixture to the reaction temperature (e.g., 170 °C) with stirring.[7]

-

Maintain the reaction conditions until the theoretical amount of hydrogen is consumed.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting solution contains a mixture of cis- and trans-1,2-diaminocyclohexane, which can be isolated by distillation of the solvent.

Resolution of (±)-trans-1,2-Diaminocyclohexane

The most common method for resolving the racemic trans-1,2-diaminocyclohexane is through fractional crystallization of diastereomeric salts formed with a chiral resolving agent, typically L-(+)-tartaric acid.[6][13]

Reaction: Formation of diastereomeric tartrate salts.

Reagents and Equipment:

-

Racemic trans-1,2-diaminocyclohexane

-

L-(+)-tartaric acid

-

Distilled water

-

Glacial acetic acid

-

Methanol

-

Beaker or round-bottom flask with a stirrer

-

Heating apparatus

-

Ice bath

-

Vacuum filtration setup

Procedure:

-

Dissolve L-(+)-tartaric acid in distilled water with stirring.[13]

-

Slowly add the racemic mixture of trans-1,2-diaminocyclohexane. The reaction is exothermic.[13]

-

Add glacial acetic acid, allowing the temperature to rise.[13]

-

Stir the resulting slurry vigorously as it cools to room temperature, then cool further in an ice bath to complete precipitation.[13]

-

Collect the precipitate, which is the less soluble (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt, by vacuum filtration.[13] The filtrate contains the more soluble (1S,2S) diastereomeric salt.

-

Wash the collected solid with cold water and then with methanol.[13]

-

To obtain the free (1S,2S)-diamine, treat the filtrate with an aqueous solution of a strong base, such as sodium hydroxide, and extract the product with an organic solvent.

-

The enantiomeric purity of the final product can be determined by techniques such as chiral HPLC or by NMR analysis of a derivatized sample.[6][9]

Applications in Asymmetric Catalysis

This compound is a privileged ligand in asymmetric catalysis.[14] It is a key component in the synthesis of various highly effective chiral catalysts, most notably Jacobsen's catalyst, which is used for the enantioselective epoxidation of unfunctionalized alkenes.[15]

The diamine is reacted with two equivalents of a substituted salicylaldehyde (B1680747) to form a salen ligand. This ligand then coordinates with a metal center, such as manganese(III), to form the active catalyst. The chirality of the diamine backbone creates a chiral pocket around the metal center, which directs the approach of the substrate and the oxidant, leading to the formation of one enantiomer of the epoxide in excess.

References

- 1. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,2-Diaminocyclohexane, trans- | C6H14N2 | CID 43806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-Diaminocyclohexane, (+)- | C6H14N2 | CID 479307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4085138A - Process for optical resolution of crude trans-1,2-cyclohexanediamine - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. ias.ac.in [ias.ac.in]

- 10. spectrabase.com [spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. US3187045A - Preparation of trans 1, 2-diaminocyclohexane - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. chemrj.org [chemrj.org]

- 15. heraldopenaccess.us [heraldopenaccess.us]

(1S,2S)-(+)-1,2-Diaminocyclohexane: A Technical Guide for Asymmetric Synthesis

CAS Number: 21436-03-3

(1S,2S)-(+)-1,2-Diaminocyclohexane is a cornerstone chiral building block in modern asymmetric catalysis. Its rigid C2-symmetric scaffold has proven invaluable in the synthesis of a wide array of chiral ligands and organocatalysts, facilitating the production of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries. This technical guide provides an in-depth overview of its properties, synthesis, and key applications, complete with experimental protocols and mechanistic diagrams to support researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄N₂ | [2][3] |

| Molecular Weight | 114.19 g/mol | [2][3] |

| Melting Point | 40-43 °C | [2][4][5][6] |

| Boiling Point | 104-110 °C at 40 mmHg | [2][4][7] |

| Density | 0.951 g/cm³ | [2] |

| Optical Activity | [α]₂₀/D +25° (c = 5 in 1 M HCl) | [4] |

| Appearance | White to light yellow crystal powder | [1][6] |

| Solubility | Soluble in water | [2][8] |

| Flash Point | 70 °C (closed cup) | [4] |

Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available in various databases. | [9][10] |

| FTIR | Spectra available in various databases. | [9][11] |

| Mass Spectrometry | Electron ionization mass spectra are available. | [3][12][13] |

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][7] It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[7] Work should be conducted in a well-ventilated area or a fume hood.[14][15][16] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7] If the substance comes into contact with skin, flush with plenty of water.[7]

Hazard Statements: H314 - Causes severe skin burns and eye damage.[4]

Precautionary Statements: P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, P363.[4]

Experimental Protocols

Resolution of Racemic trans-1,2-Diaminocyclohexane

The enantiomerically pure this compound is typically obtained through the resolution of the racemic trans-isomer using a chiral resolving agent, most commonly L-(+)-tartaric acid.[1][11][17] The diastereomeric salt of the (1R,2R)-enantiomer with L-(+)-tartaric acid is less soluble and precipitates from the solution.

Protocol:

-

Dissolve L-(+)-tartaric acid (0.99 mol) in distilled water (400 mL) in a 1 L beaker equipped with an overhead stirrer.[11]

-

Stir the mixture at room temperature until complete dissolution.

-

Slowly add a mixture of cis- and trans-1,2-diaminocyclohexane (1.94 mol) at a rate that allows the reaction temperature to reach 70 °C.[11]

-

To the resulting solution, add glacial acetic acid (1.75 mol) at a rate that allows the temperature to reach 90 °C.[11]

-

Cool the mixture to ≤5 °C in an ice bath for 2 hours to allow for precipitation.[11]

-

Collect the precipitate by vacuum filtration.

-

Wash the wet cake with cold water (100 mL) followed by methanol (B129727) (5 x 100 mL).[11]

-

Dry the solid to yield (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt.

-

To obtain the free diamine, the tartrate salt is treated with an aqueous solution of NaOH and the product is extracted with an organic solvent.[1]

Synthesis of (1S,2S)-Jacobsen's Catalyst

Jacobsen's catalyst is a manganese-salen complex widely used for the enantioselective epoxidation of unfunctionalized alkenes.[1][6]

Step 1: Synthesis of the Salen Ligand

-

In a round-bottom flask, dissolve the resolved (1S,2S)-1,2-diaminocyclohexane (10 mmol) in absolute ethanol (B145695).[1]

-

Add 3,5-di-tert-butylsalicylaldehyde (20 mmol, 2.0 equivalents) to the solution.[1]

-

Heat the mixture to reflux for 30 minutes. A yellow precipitate of the Schiff base (salen ligand) will form.[1]

-

Cool the mixture and collect the yellow precipitate by vacuum filtration.

Step 2: Metallation with Manganese(II)

-

In a 100 mL three-neck flask equipped with a magnetic stirrer and reflux condenser, suspend the salen ligand (1.0 g) in absolute ethanol (25 mL).

-

Heat the mixture to reflux for 20 minutes.

-

Add solid Mn(OAc)₂·4H₂O (2.0 equivalents) in one portion.

-

Continue to reflux for an additional 30 minutes.

-

Fit the flask with a gas bubbling tube and bubble air through the solution at a slow rate while continuing to heat at reflux for 1 hour.

-

After cooling, the dark brown precipitate of the Mn(III) complex is collected. The catalyst can be further purified by recrystallization.

Enantioselective Epoxidation of Alkenes using Jacobsen's Catalyst

This protocol provides a general procedure for the epoxidation of unfunctionalized alkenes.[1]

-

Prepare a buffered bleach solution (~0.55 M in NaOCl) by adding 5 mL of 0.05 M Na₂HPO₄ to 12.5 mL of commercial household bleach. Adjust the pH to 11.3 with 1 M NaOH.

-

In a 50 mL Erlenmeyer flask, dissolve the alkene (0.5 g) and Jacobsen's catalyst (10 mol %) in 5 mL of CH₂Cl₂.

-

Add the buffered bleach solution dropwise to the stirred alkene/catalyst solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude epoxide by flash chromatography on silica (B1680970) gel.

Asymmetric Hydrogenation of Ketones using a Ru-(1S,2S)-DACH Catalyst

Ruthenium complexes bearing a chiral diphosphine ligand and (1S,2S)-diaminocyclohexane are highly effective for the asymmetric hydrogenation of ketones.[4][14]

Protocol for Catalyst Pre-formation (in situ):

-

In a glovebox, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (0.005 mmol) and a chiral diphosphine ligand (e.g., (S)-BINAP, 0.011 mmol).[1]

-

Add anhydrous, degassed toluene (B28343) (5 mL) and stir the mixture at room temperature for 10-15 minutes.

-

Add (1S,2S)-1,2-diaminocyclohexane (0.01 mmol) and continue stirring for another 10-15 minutes to form the active catalyst precursor solution.[1]

Asymmetric Hydrogenation:

-

In a separate autoclave, dissolve the ketone (e.g., acetophenone, 1 mmol) in anhydrous, degassed isopropanol (B130326) (5 mL).[1]

-

Add a solution of potassium tert-butoxide (KOtBu, 0.02 mmol) in isopropanol.

-

Transfer the pre-formed catalyst solution to the autoclave via cannula.

-

Pressurize the autoclave with hydrogen gas (typically 1-10 atm) and stir at the desired temperature until the reaction is complete.[4][14]

-

After depressurization, the reaction mixture can be analyzed to determine conversion and enantiomeric excess. The product alcohol can be purified by standard methods.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

Caption: Workflow for the resolution of racemic trans-1,2-diaminocyclohexane.

Caption: Synthesis of Jacobsen's catalyst and its use in epoxidation.

Caption: Simplified catalytic cycle of Jacobsen's epoxidation.

Caption: Key steps in the asymmetric hydrogenation of ketones.

References

- 1. benchchem.com [benchchem.com]

- 2. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]

- 3. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 4. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 6. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]

- 7. ethz.ch [ethz.ch]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pcliv.ac.uk [pcliv.ac.uk]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. | Semantic Scholar [semanticscholar.org]

- 16. thieme-connect.com [thieme-connect.com]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

Synthesis of Enantiopure (1S,2S)-(+)-1,2-Diaminocyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiopure (1S,2S)-(+)-1,2-diaminocyclohexane ((1S,2S)-DACH) is a cornerstone chiral building block in modern organic synthesis, finding extensive application in the development of asymmetric catalysts and as a key intermediate in the synthesis of pharmaceuticals. Its rigid C2-symmetric scaffold provides a well-defined stereochemical environment crucial for achieving high enantioselectivity in a variety of chemical transformations. This technical guide provides an in-depth overview of the primary synthetic routes to obtain enantiopure (1S,2S)-DACH, with a focus on classical resolution of the racemic trans-isomer and emerging asymmetric synthesis strategies. Detailed experimental protocols for key procedures are provided, alongside a comparative analysis of quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Introduction

Chirality plays a pivotal role in the life sciences, with the stereochemistry of a molecule often dictating its biological activity. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, the synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. This compound serves as a critical chiral auxiliary and ligand in a multitude of asymmetric reactions, including the Jacobsen-Katsuki epoxidation, various hydrogenations, and carbon-carbon bond-forming reactions. The demand for efficient and scalable methods for the preparation of this key intermediate remains high. This guide outlines the predominant methodologies for the synthesis of enantiopure (1S,2S)-DACH.

Synthetic Strategies

The synthesis of enantiopure (1S,2S)-DACH can be broadly categorized into two main approaches:

-

Classical Resolution of Racemic trans-1,2-Diaminocyclohexane: This is the most established and widely used method. It involves the synthesis of a racemic mixture of trans-1,2-diaminocyclohexane, followed by separation of the enantiomers using a chiral resolving agent, most commonly L-(+)-tartaric acid.

-

Asymmetric Synthesis: These methods aim to directly synthesize the desired enantiomer, bypassing the need for a resolution step. This can be achieved through various strategies, including the use of chiral catalysts or auxiliaries.

This guide will detail both approaches, providing experimental protocols and comparative data.

Classical Resolution of trans-1,2-Diaminocyclohexane

This well-established route involves three main stages:

-

Synthesis of racemic trans-1,2-diaminocyclohexane.

-

Resolution of the racemic mixture using a chiral resolving agent.

-

Isolation of the enantiopure free diamine.

Synthesis of Racemic trans-1,2-Diaminocyclohexane

Two common starting materials for the synthesis of racemic trans-1,2-diaminocyclohexane are o-phenylenediamine (B120857) and cyclohexene (B86901) oxide.

The catalytic hydrogenation of o-phenylenediamine is a common industrial method to produce a mixture of isomers of 1,2-diaminocyclohexane, from which the trans-isomer can be isolated.[1]

-

Reaction Principle: The aromatic ring of o-phenylenediamine is reduced to a cyclohexane (B81311) ring under hydrogen pressure in the presence of a catalyst, typically a noble metal catalyst such as ruthenium on a carbon support (Ru/C).[2]

An alternative laboratory-scale synthesis involves the ring-opening of cyclohexene oxide.[3]

-

Reaction Principle: Cyclohexene oxide reacts with an amine, such as ammonia (B1221849) or a protected amine, to yield a trans-2-aminocyclohexanol intermediate. This intermediate is then converted to the corresponding diamine.[3]

Resolution of Racemic trans-1,2-Diaminocyclohexane

The separation of the enantiomers of trans-1,2-diaminocyclohexane is most commonly achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent. L-(+)-tartaric acid is the most frequently used and cost-effective resolving agent for obtaining (1S,2S)-DACH.[4]

-

Reaction Principle: The racemic diamine is treated with L-(+)-tartaric acid to form two diastereomeric salts: ((1S,2S)-diammoniumcyclohexane mono-(+)-tartrate) and ((1R,2R)-diammoniumcyclohexane mono-(+)-tartrate). These diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. The less soluble salt, in this case, the (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate, precipitates from the solution, leaving the desired (1S,2S)-diastereomer in the mother liquor. To obtain the this compound, D-(-)-tartaric acid would be used to preferentially crystallize the (1S,2S)-diammoniumcyclohexane mono-(-)-tartrate salt.

Isolation of Enantiopure this compound

After separation of the diastereomeric salt, the enantiopure diamine is liberated by treatment with a base.

-

Reaction Principle: The tartrate salt is treated with a strong base, such as sodium hydroxide (B78521), to deprotonate the ammonium (B1175870) groups and regenerate the free diamine. The free diamine is then extracted from the aqueous solution using an organic solvent.[4]

Asymmetric Synthesis Strategies

While classical resolution is a robust method, asymmetric synthesis offers a more direct route to enantiopure (1S,2S)-DACH, potentially reducing the number of steps and improving overall efficiency. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral amines.

-

Reaction Principle: Chiral catalysts, often derived from readily available chiral sources, are used to catalyze the formation of the desired enantiomer of a precursor to (1S,2S)-DACH with high enantioselectivity. For instance, asymmetric Michael additions or aldol (B89426) reactions can be employed to set the stereocenters, followed by further transformations to yield the final product.[1][5]

Data Presentation

The following tables summarize quantitative data from various reported methods for the synthesis of enantiopure (1S,2S)-DACH.

Table 1: Synthesis of Racemic trans-1,2-Diaminocyclohexane

| Starting Material | Method | Catalyst/Reagents | Yield (%) | Reference |

| o-Phenylenediamine | Hydrogenation | 5% Ru/AC, NaNO₂, H₂O, Isopropanol (B130326) | 86.3 | [2] |

| Cyclohexene Oxide | Aminolysis/Mesylation/Substitution | 1. Pyrrolidine, reflux; 2. MsCl, Et₃N; 3. NH₃ | Not specified | [3] |

Table 2: Resolution of trans-1,2-Diaminocyclohexane

| Resolving Agent | Method | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Final Product (%) | Reference |

| L-(+)-Tartaric Acid | Fractional Crystallization | 90 | >99 | [4] |

| D-(-)-Tartaric Acid | Fractional Crystallization | 90 | >99 | [4] |

Table 3: Asymmetric Synthesis of DACH Derivatives (Illustrative Examples)

| Reaction Type | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Enantioselective Aldol Reaction | Chiral 1,2-diaminocyclohexane | 4-Nitrobenzaldehyde, Cyclohexanone | 75 | 93 | [1] |

| Asymmetric Epoxidation | Chiral Mn(III)-salen complex derived from (1R,2R)-DACH | cis-β-Methylstyrene | 84 | 92 | [6] |

Experimental Protocols

Protocol for the Synthesis of Racemic trans-1,2-Diaminocyclohexane via Hydrogenation of o-Phenylenediamine[2]

-

Catalyst Preparation: Prepare a 5% (w/w) Ruthenium on Activated Carbon (Ru/AC) catalyst by impregnation.

-

Reaction Setup: In a high-pressure autoclave, charge o-phenylenediamine (16.0 g), isopropanol (75 mL), 5% Ru/AC catalyst (3.0 g), NaNO₂ (0.50 g), and water (4.0 mL).

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to 8.0 MPa with hydrogen. Heat the mixture to 170 °C with stirring.

-

Work-up: After the reaction is complete (monitor by GC or TLC), cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The filtrate contains a mixture of 1,2-diaminocyclohexane isomers. The trans-isomer can be separated from the cis-isomer by fractional distillation or by selective crystallization of a salt.

Protocol for the Resolution of Racemic trans-1,2-Diaminocyclohexane with D-(-)-Tartaric Acid to obtain (1S,2S)-DACH[4]

-

Salt Formation: In a 100 mL round-bottom flask, dissolve D-(-)-tartaric acid (1.48 g, 9.86 mmol) in distilled water (5 mL) with stirring at room temperature.

-

Addition of Diamine: Slowly add racemic trans-1,2-diaminocyclohexane (2.36 g, 19.7 mmol) to the tartaric acid solution at a rate that allows the reaction temperature to reach 70 °C.

-

Addition of Acetic Acid: To the resulting solution, add glacial acetic acid (0.96 mL, 17 mmol) at a rate that does not exceed a reaction temperature of 90 °C. A white precipitate will form.

-

Crystallization: Vigorously stir the slurry as it cools to room temperature. Then, cool the mixture in an ice bath to <5 °C for at least 1 hour to ensure complete crystallization.

-

Isolation of Diastereomeric Salt: Collect the precipitate by vacuum filtration. Wash the filter cake with cold water (3 mL) and then with cold methanol (B129727) (3 x 5 mL). Dry the solid to obtain (1S,2S)-1,2-diammoniumcyclohexane mono-(-)-tartarate salt.

Protocol for the Liberation of Enantiopure this compound[4]

-

Basification: Suspend the dried (1S,2S)-1,2-diammoniumcyclohexane mono-(-)-tartarate salt in dichloromethane.

-

Liberation of Free Amine: Add 4 M aqueous sodium hydroxide solution and stir the mixture until the solid dissolves.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ether.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield enantiopure this compound as a colorless oil which may solidify on standing.

Visualizations

Workflow for the Synthesis of (1S,2S)-DACH via Classical Resolution

Caption: Workflow for the synthesis of (1S,2S)-DACH via classical resolution.

Logical Relationship of Synthetic Strategies

Caption: Overview of synthetic approaches to enantiopure (1S,2S)-DACH.

Conclusion

The synthesis of enantiopure this compound remains a critical endeavor for the advancement of asymmetric synthesis and the development of chiral pharmaceuticals. The classical resolution of the racemic trans-isomer using tartaric acid is a robust, well-documented, and scalable method that consistently delivers high enantiopurity. While this method is often preferred for its reliability and cost-effectiveness, ongoing research into asymmetric synthetic routes, particularly through organocatalysis, holds the promise of more direct and potentially more efficient pathways. The choice of synthetic strategy will ultimately depend on the specific requirements of the researcher, including scale, cost, and desired purity. This guide provides the necessary technical details to enable informed decisions and successful execution of the synthesis of this invaluable chiral building block.

References

Chiral Resolution of Racemic trans-1,2-Diaminocyclohexane Using Tartaric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices for the chiral resolution of racemic trans-1,2-diaminocyclohexane (DACH) utilizing tartaric acid as a resolving agent. This method is a cornerstone in asymmetric synthesis, providing access to enantiomerically pure diamines that are critical building blocks for chiral ligands and pharmaceutical intermediates. This document outlines detailed experimental protocols, presents key quantitative data for comparison, and illustrates the workflow through a clear, logical diagram.

Introduction

trans-1,2-Diaminocyclohexane is a crucial chiral auxiliary and ligand precursor in asymmetric catalysis. The resolution of its racemic mixture into individual (1R,2R) and (1S,2S) enantiomers is a pivotal step for its application in stereoselective synthesis. The use of naturally occurring and inexpensive tartaric acid as a resolving agent represents a classical, efficient, and scalable method for this separation. The process relies on the formation of diastereomeric salts with differing solubilities, allowing for the separation of one diastereomer through fractional crystallization.

The fundamental principle involves the reaction of the racemic base, (±)-trans-1,2-diaminocyclohexane, with an enantiomerically pure acid, such as L-(+)-tartaric acid. This reaction forms a mixture of diastereomeric salts: (1R,2R)-DACH·L-tartrate and (1S,2S)-DACH·L-tartrate. Due to their different physical properties, primarily solubility, one of these salts will preferentially crystallize from the solution under controlled conditions. The less soluble diastereomer, typically (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate, can be isolated by filtration. The free enantiomerically pure diamine is then liberated by treatment with a base.

Experimental Protocols

Several protocols for the chiral resolution of trans-1,2-diaminocyclohexane with tartaric acid have been reported. The following sections detail two distinct and effective methodologies.

Protocol 1: Resolution Using L-(+)-Tartaric Acid and Acetic Acid

This method employs glacial acetic acid, which facilitates proton transfer and can lead to the immediate precipitation of the desired diastereomeric salt.[1]

Materials:

-

(±)-trans-1,2-diaminocyclohexane

-

L-(+)-tartaric acid

-

Distilled water

-

Glacial acetic acid

-

4M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether

Procedure:

-

Preparation of Tartaric Acid Solution: In a 100 mL round-bottom flask, dissolve L-(+)-tartaric acid (1.48 g, 9.86 mmol) in distilled water (5 mL) with stirring at room temperature until a homogeneous solution is obtained.[2]

-

Formation of Diastereomeric Salts: To the tartaric acid solution, add (±)-trans-1,2-diaminocyclohexane (2.36 g, 19.7 mmol) at a rate that allows the reaction temperature to reach 70°C.[2]

-

Addition of Acetic Acid and Crystallization: Slowly add glacial acetic acid (0.96 mL, 17 mmol) to the resulting solution, ensuring the temperature does not exceed 90°C.[1][2] A white precipitate should form.

-

Cooling and Isolation: Vigorously stir the slurry while it cools to room temperature. Further cool the mixture in an ice bath for at least one hour to maximize crystallization.[3]

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the filter cake with cold methanol (e.g., 5 x 3 mL) to remove soluble impurities.[1]

-

Drying: Dry the isolated (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt under vacuum.

-

Liberation of the Free Amine: Suspend the dried salt in dichloromethane or diethyl ether. Add 4M NaOH solution and stir to liberate the free diamine.[2]

-

Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure to yield the enantiomerically pure (1R,2R)-(-)-1,2-diaminocyclohexane as a colorless oil.[2]

Protocol 2: Resolution Using L-(+)-Tartaric Acid in Water

This protocol is a more direct crystallization method without the use of an additional acid.

Materials:

-

(±)-trans-1,2-diaminocyclohexane

-

L-(+)-tartaric acid

-

Deionized water

-

Methanol

Procedure:

-

Preparation of Tartaric Acid Solution: In a suitable flask, dissolve L-(+)-tartaric acid (e.g., 150 g, 0.99 mol) in distilled water (e.g., 400 mL) with stirring at room temperature.[3]

-

Formation of Diastereomeric Salts: Heat the solution to approximately 70-90°C. Slowly add (±)-trans-1,2-diaminocyclohexane (e.g., 240 mL, 1.94 mol) to the hot tartaric acid solution.[3] If a precipitate forms prematurely, hot water can be added to redissolve it.[4]

-

Crystallization: Allow the solution to cool slowly to room temperature. For optimal results, store the solution overnight in a refrigerator to facilitate complete crystallization of the less soluble diastereomeric salt.[4]

-

Isolation and Washing: Collect the crystalline precipitate by vacuum filtration. Wash the wet cake with ice-cold water and then with cold methanol.[3][5]

-

Drying: Dry the product, (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate, under reduced pressure at 40°C to yield a white solid.[3]

-

Liberation of the Free Amine: The free diamine can be recovered using the base treatment and extraction procedure described in Protocol 1.

Quantitative Data Summary

The efficiency of the chiral resolution can be assessed by the yield, optical purity (enantiomeric excess), and specific rotation of the resolved products. The following tables summarize the quantitative data reported in the literature for these protocols.

| Parameter | Reported Value | Conditions | Reference |

| Yield of Diastereomeric Salt | 90% | Using L-(+)-tartaric acid and acetic acid | [1] |

| 99% | Using L-(+)-tartaric acid in water | [3] | |

| Enantiomeric Excess (e.e.) | >99% | For the (R,R)-tartrate salt | [3] |

| 99% | Corresponds to a specific rotation of +12.4° | [2] | |

| Specific Rotation [α]D20 | +12.3° (c=2 in H₂O) | For (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate | [1][2] |

| -12.3° (c=2 in H₂O) | For (1S,2S)-diammoniumcyclohexane mono-(-)-tartrate | [1][2] | |

| Elemental Analysis | C: 45.45%, H: 7.63%, N: 10.60% | Calculated for C₁₀H₂₀N₂O₆ | [2][5] |

| C: 45.44%, H: 7.61%, N: 10.62% | Found for the tartrate salt | [2] |

Table 1: Quantitative data for the chiral resolution of trans-1,2-diaminocyclohexane with tartaric acid.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the chiral resolution process.

Workflow for the chiral resolution of racemic trans-1,2-diaminocyclohexane.

Conclusion

The chiral resolution of racemic trans-1,2-diaminocyclohexane using tartaric acid is a robust and well-established method for obtaining enantiomerically pure starting materials essential for asymmetric synthesis and drug development. The choice between protocols may depend on the desired scale, yield, and laboratory setup. The data presented demonstrates that high yields and excellent enantiomeric excess can be achieved. This guide provides the necessary technical details for researchers and scientists to successfully implement this critical chemical transformation.

References

Spectroscopic Profile of (1S,2S)-(+)-1,2-Diaminocyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (1S,2S)-(+)-1,2-Diaminocyclohexane, a crucial chiral building block in asymmetric synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, accompanied by comprehensive experimental protocols for data acquisition.

Introduction

This compound (CAS No. 21436-03-3) is a chiral diamine widely employed as a ligand in transition-metal catalyzed reactions and as a resolving agent.[1][2] Its chemical formula is C₆H₁₄N₂ with a molecular weight of 114.19 g/mol .[1][3] Accurate characterization through spectroscopic methods is fundamental for quality control, reaction monitoring, and structural elucidation in its various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide distinct signals corresponding to the different chemical environments of the nuclei.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the methine protons attached to the amine-bearing carbons and the methylene (B1212753) protons of the cyclohexane (B81311) ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results |

Note: Specific, assigned chemical shift values and coupling constants for ¹H NMR were not available in the aggregated search results. A generic spectrum is available on SpectraBase.[4]

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum shows distinct signals for the two types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results | C1/C2 (CH-NH₂) |

| Data not explicitly available in search results | C3/C6 & C4/C5 (CH₂) |

Note: Specific, assigned chemical shift values for ¹³C NMR were not available in the aggregated search results. A generic spectrum is available on SpectraBase and was recorded on a Bruker AM-270 instrument.[1][5]

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation : Dissolve approximately 10-50 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or C₆D₆) to achieve a concentration optimal for proton detection.[6] For ¹³C NMR, a higher concentration of 50-200 mM may be required.[6] The solution is then transferred to a 5 mm NMR tube.[6]

-

Instrument Setup : Place the NMR tube into the spectrometer's probe. The field strength should be recorded for each spectrum.[7]

-

Data Acquisition : Acquire the ¹H NMR spectrum. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to singlets for each unique carbon.[8]

-

Processing and Referencing : Process the raw data using Fourier transformation. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) set to 0 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[9][10]

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for N-H and C-H bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3400 | N-H stretch | Primary Amine (-NH₂) |

| ~2850-3000 | C-H stretch | Alkane (C-H) |

| ~1600 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| Below 1500 | Fingerprint Region | C-C, C-N stretches and other bends |

Note: The fingerprint region below 1500 cm⁻¹ contains complex absorptions that are unique to the molecule.[9] Spectra have been recorded using techniques such as thin film from acetone (B3395972) and Attenuated Total Reflectance (ATR).[1][11][12]

Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation : Dissolve a small amount (approx. 50 mg) of solid this compound in a volatile organic solvent like methylene chloride or acetone.[13]

-

Film Deposition : Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr), which is transparent to IR radiation.[10][13] Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[13]

-

Data Acquisition : Place the salt plate in the sample holder of an FT-IR spectrometer.[13]

-

Spectrum Generation : Record the spectrum. If the signal intensity is too low, another drop of the solution can be added and the solvent evaporated. If the intensity is too high, the plate should be cleaned and a more dilute solution used.[13]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 114 | Molecular Ion (M⁺) |

| Various | Fragmentation Peaks |

Note: The molecular ion peak at m/z 114 corresponds to the molecular weight of the compound (114.19 g/mol ).[1][3] The spectrum will also show various fragment ions resulting from the breakdown of the parent molecule.

Experimental Protocol for GC-MS

For a volatile amine like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

-

Sample Preparation : Prepare a dilute solution of the compound in a volatile organic solvent. For chiral analysis, derivatization may be necessary, for example, using heptafluorobutyl chloroformate (HFBCF) followed by treatment with methylamine.[14][15][16]

-

Injection : Inject a small volume of the prepared sample into the GC inlet, where it is vaporized.

-

Chromatographic Separation : The vaporized sample is carried by an inert gas through a capillary column (e.g., a chiral column like Chirasil-L-Val for enantiomeric separation) where separation occurs based on boiling point and interactions with the stationary phase.[15]

-

Ionization and Mass Analysis : As the compound elutes from the GC column, it enters the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. 1,2-Diaminocyclohexane, (+)- | C6H14N2 | CID 479307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 21436-03-3 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 7. pubsapp.acs.org [pubsapp.acs.org]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. amherst.edu [amherst.edu]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. spectrabase.com [spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

- 15. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of (1S,2S)-(+)-1,2-Diaminocyclohexane

(1S,2S)-(+)-1,2-Diaminocyclohexane , a chiral diamine ligand, is a critical component in asymmetric synthesis, widely utilized by researchers, scientists, and drug development professionals. Its effective and safe use necessitates a thorough understanding of its potential hazards and the implementation of rigorous handling protocols. This guide provides a comprehensive overview of its safety profile, handling precautions, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4][5] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[6] It may also cause an allergic skin reaction.[5][6]

GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][2][5] |

| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage[3] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[5] |

| Flammable Liquids | Category 4 | Combustible liquid[3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value |

| Molecular Formula | C6H14N2[7] |

| Molecular Weight | 114.19 g/mol [7] |

| Physical State | Solid[7] |

| Appearance | Tan solid[7] or Colorless solid[6] |

| Odor | Amine-like[6] or Odorless[3] |

| Melting Point/Range | 40 - 45 °C / 104 - 113 °F[7] |

| Boiling Point/Range | 104 - 110 °C / 219.2 - 230 °F @ 40 mmHg[7] |

| Flash Point | 68 °C / 154.4 °F[3] |

| Specific Gravity | 0.931[7] - 0.951[3] |

| Solubility in water | No information available[7] |

Exposure Controls and Personal Protection

To minimize exposure and ensure personnel safety, appropriate engineering controls and personal protective equipment (PPE) are mandatory.

Engineering Controls:

-

Work in a well-ventilated area. Use of a laboratory fume hood is recommended to avoid exposure.[8][9]

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3]

Personal Protective Equipment (PPE):

| PPE Type | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][8] |

| Skin Protection | Wear appropriate protective gloves (tested according to EN 374), and impervious clothing to prevent skin exposure.[1][7][8] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., type ABEK (EN 14387) or multi-purpose combination (US)).[7][8][9] |

Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and maintain the chemical's integrity.

Handling:

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[1][8][10]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[8][10]

-

Handle in a well-ventilated place.[8]

Storage:

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |

| Skin Contact | Immediately take off all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 30 minutes. Seek immediate medical attention.[1][7][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7] |

First Aid Workflow for Different Exposure Routes

Caption: First aid procedures for different exposure routes.

Accidental Release Measures

A systematic approach is necessary to safely manage and decontaminate spills.

Spill Response Protocol:

-

Evacuate: Alert personnel and evacuate the immediate area.[11]

-

Personal Protection: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.[10]

-

Containment: Prevent further leakage or spillage. Use absorbent materials like sand, universal binder, or activated carbon to contain the spill.[1][11][12] Avoid using combustible materials like sawdust.[12]

-

Cleanup:

-

Decontamination:

-

Disposal: Place all contaminated materials, including PPE, into a sealed, labeled container for hazardous waste disposal in accordance with local, state, and federal regulations.[7][8][11]

Logical Workflow for Chemical Spill Response

Caption: Workflow for a safe and effective chemical spill response.

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound are not publicly available in standard safety data sheets. The information provided is typically a summary of results. However, based on the handling and emergency procedures outlined in safety documents, the following protocols are provided for safe laboratory practice.

Protocol for Safe Handling and Dispensing:

-

Preparation: Before handling, ensure the work area is clean and uncluttered. Verify the functionality of the fume hood and the accessibility of the emergency shower and eyewash station.

-

PPE: Don all required PPE, including a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.

-

Dispensing (Solid): In a fume hood, carefully open the container. Use a clean, dedicated spatula to transfer the desired amount of the solid to a tared, sealed container. Avoid creating dust.

-

Dispensing (Liquid - if melted): If the solid is melted for use, conduct the transfer in a fume hood. Use a calibrated pipette or syringe to transfer the liquid.

-

Closure: Tightly seal both the source and receiving containers immediately after dispensing.

-

Cleanup: Clean any minor residues from the work surface using a damp cloth, which should then be disposed of as hazardous waste.

-

Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly.

Protocol for a Minor Spill Cleanup (less than 100 mL liquid or 100 g solid):

-

Assessment: Quickly assess the spill to ensure it is minor and can be handled by laboratory personnel.

-

Control and Contain: If a container is leaking, place it in a secondary container. For a liquid spill, surround the spill with absorbent material, working from the outside in. For a solid spill, gently cover it with a damp paper towel to prevent dust from becoming airborne.

-

Absorption/Collection: Apply absorbent pads or a universal absorbent to the liquid spill until it is fully absorbed. For the solid spill, carefully scoop the material and damp paper towel into a container.

-

Decontamination: Wipe the spill area with a cloth soaked in a mild detergent solution. Follow with a clean water rinse. All cleaning materials must be treated as hazardous waste.

-

Disposal: Place all contaminated materials in a clearly labeled hazardous waste bag or container.

-

Documentation: Record the spill and cleanup procedure in the laboratory logbook.

Toxicological and Ecological Information

Toxicological Information:

-

Acute Toxicity: No acute toxicity information is available for this product.[3] It is not classified as acutely toxic.[1]

-

Skin Corrosion/Irritation: Causes severe skin burns.[1][2][5]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[1]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.[5][6]

-

Carcinogenicity: This product is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[7]

Ecological Information:

-

Shall not be classified as hazardous to the aquatic environment.[1]

-

Data on persistence, degradability, and bioaccumulative potential are not available.[1]

This guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical familiarize themselves with this information and adhere to all recommended safety procedures. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

- 1. chemos.de [chemos.de]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. 1,2-Diaminocyclohexane, (+)- | C6H14N2 | CID 479307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. isg.ku.edu.tr [isg.ku.edu.tr]

- 8. echemi.com [echemi.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. 1,2-Diaminocyclohexane - Safety Data Sheet [chemicalbook.com]

- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 12. chemkleancorp.com [chemkleancorp.com]

- 13. youtube.com [youtube.com]

Theoretical studies of (1S,2S)-(+)-1,2-Diaminocyclohexane coordination complexes

An In-depth Technical Guide to Theoretical Studies of (1S,2S)-(+)-1,2-Diaminocyclohexane Coordination Complexes

Introduction

This compound, a prominent chiral diamine, serves as a cornerstone in the architecture of asymmetric catalysts and therapeutic agents. Its rigid cyclohexane (B81311) backbone imparts a well-defined stereochemical environment upon coordination to a metal center, making it an exemplary ligand for enantioselective transformations. The trans-isomer, particularly the (1S,2S) and (R,R) enantiomers, has been extensively used in the development of catalysts for asymmetric synthesis and in metal-based pharmaceuticals.[1][2] Theoretical and computational studies are indispensable for elucidating the intricate relationship between the structure of these complexes and their function. By employing methods like Density Functional Theory (DFT), researchers can predict geometries, understand reaction mechanisms, and rationally design novel complexes with enhanced properties. This guide provides a comprehensive overview of the theoretical approaches used to study (1S,2S)-DACH coordination complexes, detailing computational protocols, summarizing key quantitative findings, and illustrating logical workflows for an audience of researchers, scientists, and drug development professionals.

Theoretical Methodologies and Experimental Protocols

The accuracy of theoretical predictions for transition metal complexes is highly dependent on the chosen computational methodology. Density Functional Theory (DFT) has emerged as the most prevalent tool due to its favorable balance of computational cost and accuracy.

Computational Protocols

A typical theoretical study on DACH complexes involves a multi-step workflow, starting from the initial structure and culminating in the prediction of specific properties.

Caption: A typical workflow for the computational study of DACH complexes.

Key Methodological Details:

-

Functionals: The choice of the exchange-correlation functional is critical. Hybrid functionals like B3LYP are widely used for geometry optimizations and electronic property calculations.[3][4] For more complex systems, especially those involving reaction mechanisms and non-covalent interactions, functionals like M06-2X are often employed.[5]

-

Basis Sets: A combination of basis sets is common. For C, H, N, and O atoms, Pople-style basis sets such as 6-31G(d) or 6-311G(d,p) are frequently used.[5][6] For the metal center, effective core potentials (ECPs) like LANL2DZ or the Stuttgart-Dresden (SDD) basis set are utilized to account for relativistic effects.[3][4]

-

Solvent Effects: To simulate realistic conditions, especially for complexes in solution, implicit solvent models like the Polarizable Continuum Model (PCM) are crucial.[7][8] Calculations in the gas phase can sometimes yield less stable structures compared to those computed in a solvent.[7]

-

Software: The Gaussian suite of programs (e.g., Gaussian 09) is a commonly cited software package for these types of calculations.[3][4][5]

Experimental Validation

Theoretical results are validated by comparison with experimental data. Key techniques include:

-

Single-Crystal X-ray Diffraction: Provides the definitive experimental geometry (bond lengths, angles) to which optimized structures can be compared.[7][9]

-

Spectroscopy: Experimental UV-Vis, IR, and NMR spectra are compared against theoretically predicted spectra. Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correlate with UV-Vis spectra.[3][6]

-

Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly sensitive to the stereochemistry of chiral complexes and provide a robust benchmark for theoretical models.[10]

Quantitative Theoretical Data

Theoretical studies provide a wealth of quantitative data that helps in understanding the electronic structure, stability, and reactivity of (1S,2S)-DACH complexes.

Table 1: Calculated Electronic Properties of DACH Complexes

| Complex | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Cyclohexane-1,2-diamine-oxalate-platinum(II) | B3LYP/SDD | - | - | 4.7378 | [3] |

Table 2: Calculated Spectroscopic Properties of DACH Complexes

| Complex | Method/Basis Set | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Transition Character | Reference |

| Cyclohexane-1,2-diamine-oxalate-platinum(II) | TD-DFT/B3LYP/SDD | 3.597 | 344.69 | - | HOMO → LUMO | [3] |

Applications in Asymmetric Catalysis

Theoretical studies have been instrumental in deciphering the mechanisms of asymmetric reactions catalyzed by DACH-metal complexes. By modeling the entire catalytic cycle, researchers can identify the origins of enantioselectivity.

Caption: Energy profile showing diastereomeric transition states.

DFT calculations on the Mn(I)-catalyzed asymmetric hydrogenation of ketones with a (R,R)-DACH-based ligand revealed that the formation of the major product is favored due to significant steric interactions in the disfavored transition state.[11] The calculated free-energy difference (ΔΔG) between the two competing transition states directly correlates with the experimentally observed enantiomeric excess (ee).[11] Similarly, in the aza-Henry reaction, computational analysis showed that the catalyst controls diastereoselectivity through specific hydrogen bonding interactions with the nitronate and the imine, with the chiral DACH backbone determining the facial selectivity.[5]

Applications in Drug Development

The DACH ligand is a key component in several platinum-based anticancer drugs, valued for their activity against cisplatin-resistant tumors.[12] Theoretical chemistry plays a vital role in understanding their mechanism of action and in designing new, more effective analogues.

Structure and Stability

DFT calculations are used to determine the stable geometries of DACH-platinum complexes and to study their interaction with biological targets like DNA.[3] The calculations can predict bond lengths, angles, and the overall conformation of the complex, which influences how it binds to DNA.[12]

Electronic Properties and Reactivity

The electronic properties, such as the HOMO-LUMO gap, are indicators of the complex's reactivity.[3] A smaller energy gap can suggest higher biological reactivity.[3] Theoretical studies can also model the hydrolysis and activation pathways of these drugs, which are crucial steps before they can bind to DNA.[12] For instance, studies have shown that the displacement of leaving ligands by biological anions like bicarbonate and phosphate (B84403) are important activation pathways.[12]

Caption: Conceptual workflow of DACH-platinum drug action.

Conclusion

Theoretical studies, predominantly using Density Functional Theory, provide powerful insights into the structure, reactivity, and function of this compound coordination complexes. These computational tools allow for the detailed exploration of reaction mechanisms in asymmetric catalysis, explaining the origins of stereoselectivity and guiding the design of more efficient catalysts. In medicinal chemistry, theoretical models help elucidate the mechanism of action of DACH-based drugs and provide a platform for the rational design of new therapeutic agents with improved efficacy and toxicity profiles. The synergy between advanced computational methods and experimental validation continues to be a driving force in the innovation of chiral chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. DFT Analysis of Copper(II) Complexes of cis-1,2-Diaminocyclohexane (Dach), [Cu(Dach)2(N3)]Cl·3H2O and [Cu(Dach)2-Ag(CN)2-Cu(Dach)2][Ag(CN)2]3 | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Stereochemical Properties of Two Schiff-Base Transition Metal Complexes and Their Ligand by Using Multiple Chiroptical Spectroscopic Tools and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The chemistry and biology of platinum complexes with the 1,2-diaminocyclohexane carrier ligand (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Asymmetric Catalysis: A Technical Guide to (1S,2S)-(+)-1,2-Diaminocyclohexane

An In-depth Exploration of the Discovery, Synthesis, and Historical Significance of a Privileged Chiral Ligament

Abstract

(1S,2S)-(+)-1,2-Diaminocyclohexane ( (1S,2S)-DACH ), a C₂-symmetric chiral diamine, stands as a cornerstone in the field of asymmetric synthesis. Its rigid cyclohexane (B81311) backbone provides a well-defined stereochemical environment, rendering it an invaluable component in a myriad of chiral ligands and organocatalysts. This technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of (1S,2S)-DACH, with a focus on detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Historical Development

The journey of trans-1,2-diaminocyclohexane began in 1926 when Wieland and co-workers first reported its synthesis. They obtained it from hexahydrophthalic acid through a Curtius reaction of the corresponding hydrazide. However, it was the development of efficient resolution methods and the recognition of its potential in asymmetric catalysis that propelled this diamine to prominence.

A significant milestone in the history of (1S,2S)-DACH was its application in the development of the Jacobsen epoxidation catalyst by Eric N. Jacobsen and his team in the early 1990s. This manganese-salen complex, derived from (1S,2S)-DACH, demonstrated remarkable enantioselectivity in the epoxidation of unfunctionalized olefins, a previously challenging transformation. This discovery solidified the status of (1S,2S)-DACH as a "privileged" chiral scaffold and spurred the development of a vast array of other C₂-symmetric ligands for a wide range of asymmetric reactions, including the Trost asymmetric allylic alkylation.

Today, racemic trans-1,2-diaminocyclohexane is commercially available at a relatively low cost, often as a byproduct of the industrial production of 1,6-hexanediamine, a key component in the manufacture of Nylon 66. The efficient resolution of this racemic mixture remains a critical step in accessing the enantiomerically pure diamine that is essential for asymmetric catalysis.